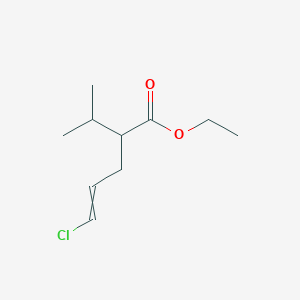
Ethyl 5-chloro-2-propan-2-ylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-5-chloro-2-propan-2-ylpent-4-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and an isopropyl group attached to a pent-4-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-5-chloro-2-propan-2-ylpent-4-enoate can be achieved through various esterification methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of ethyl (E)-5-chloro-2-propan-2-ylpent-4-enoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-5-chloro-2-propan-2-ylpent-4-enoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Scientific Research Applications
Ethyl (E)-5-chloro-2-propan-2-ylpent-4-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (E)-5-chloro-2-propan-2-ylpent-4-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl (E)-5-chloro-2-propan-2-ylpent-4-enoate can be compared with other similar compounds, such as:
Ethyl 5-chloropentanoate: Lacks the double bond and isopropyl group, making it less reactive in certain chemical reactions.
Ethyl 2-chloropropanoate: Smaller and simpler structure, used in different applications.
Ethyl 3-chloropropanoate: Similar in structure but with different reactivity due to the position of the chlorine atom.
The uniqueness of ethyl (E)-5-chloro-2-propan-2-ylpent-4-enoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17ClO2 |
|---|---|
Molecular Weight |
204.69 g/mol |
IUPAC Name |
ethyl 5-chloro-2-propan-2-ylpent-4-enoate |
InChI |
InChI=1S/C10H17ClO2/c1-4-13-10(12)9(8(2)3)6-5-7-11/h5,7-9H,4,6H2,1-3H3 |
InChI Key |
KTYPEEJPWXCWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CCl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















